REACTION_CXSMILES
|
C([Li])CCC.[C:6](#[N:8])[CH3:7].[CH3:9][O:10][CH2:11][CH2:12][C:13](OC)=[O:14]>C1COCC1>[CH3:9][O:10][CH2:11][CH2:12][C:13](=[O:14])[CH2:7][C:6]#[N:8]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.368 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.585 mL
|
Type
|
reactant
|
Smiles
|
COCCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 h at −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −66° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h at −45° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of hydrochloric acid (2 M, 16 ml)
|
Type
|
CUSTOM
|
Details
|
the temperature below −35° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |